molecular formula C25H32ClN3O3 B218302 3-ethyl-1-(2-hydroxy-3-piperidin-1-ium-1-ylpropyl)-5,5-diphenylimidazolidine-2,4-dione chloride CAS No. 110427-55-9

3-ethyl-1-(2-hydroxy-3-piperidin-1-ium-1-ylpropyl)-5,5-diphenylimidazolidine-2,4-dione chloride

Cat. No.: B218302
CAS No.: 110427-55-9
M. Wt: 458 g/mol
InChI Key: DMOJMTZRBJLNKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-1-(2-hydroxy-3-piperidin-1-ium-1-ylpropyl)-5,5-diphenylimidazolidine-2,4-dione chloride is a complex organic compound with a unique structure that includes an imidazolidinedione core, diphenyl groups, and a piperidinyl-substituted hydroxypropyl side chain

Preparation Methods

The synthesis of 3-ethyl-1-(2-hydroxy-3-piperidin-1-ium-1-ylpropyl)-5,5-diphenylimidazolidine-2,4-dione chloride typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Imidazolidinedione Core: This can be achieved through the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.

    Introduction of Diphenyl Groups: The diphenyl groups can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Addition of the Ethyl Group: The ethyl group can be added through alkylation reactions using ethyl halides.

    Attachment of the Hydroxypropyl Side Chain: This step involves the reaction of the imidazolidinedione intermediate with a hydroxypropyl halide.

    Incorporation of the Piperidinyl Group: The final step involves the substitution of the hydroxy group with a piperidinyl group, often using piperidine and appropriate catalysts.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

3-ethyl-1-(2-hydroxy-3-piperidin-1-ium-1-ylpropyl)-5,5-diphenylimidazolidine-2,4-dione chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinyl group can be replaced with other nucleophiles under appropriate conditions.

    Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the imidazolidinedione ring, forming smaller fragments.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-ethyl-1-(2-hydroxy-3-piperidin-1-ium-1-ylpropyl)-5,5-diphenylimidazolidine-2,4-dione chloride has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including its use as an anticonvulsant, anti-inflammatory, or antipsychotic agent.

    Pharmacology: Research focuses on its interactions with various biological targets, including receptors and enzymes, to understand its mechanism of action.

    Chemical Biology: The compound is used as a probe to study biological processes and pathways, particularly those involving imidazolidinedione derivatives.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-ethyl-1-(2-hydroxy-3-piperidin-1-ium-1-ylpropyl)-5,5-diphenylimidazolidine-2,4-dione chloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by:

    Binding to Receptors: It can bind to neurotransmitter receptors, modulating their activity and influencing neuronal signaling.

    Inhibition of Enzymes: The compound may inhibit specific enzymes, altering metabolic pathways and cellular processes.

    Modulation of Ion Channels: It can affect the function of ion channels, impacting cellular excitability and signal transduction.

The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

3-ethyl-1-(2-hydroxy-3-piperidin-1-ium-1-ylpropyl)-5,5-diphenylimidazolidine-2,4-dione chloride can be compared with other similar compounds, such as:

    Phenytoin: An anticonvulsant with a similar imidazolidinedione core but different substituents.

    Carbamazepine: Another anticonvulsant with a different core structure but similar therapeutic applications.

    Lamotrigine: A compound with a different chemical structure but similar use in treating epilepsy and bipolar disorder.

The uniqueness of this compound lies in its specific substituents and the resulting pharmacological profile, which may offer distinct advantages in certain therapeutic contexts.

Properties

CAS No.

110427-55-9

Molecular Formula

C25H32ClN3O3

Molecular Weight

458 g/mol

IUPAC Name

3-ethyl-1-(2-hydroxy-3-piperidin-1-ium-1-ylpropyl)-5,5-diphenylimidazolidine-2,4-dione;chloride

InChI

InChI=1S/C25H31N3O3.ClH/c1-2-27-23(30)25(20-12-6-3-7-13-20,21-14-8-4-9-15-21)28(24(27)31)19-22(29)18-26-16-10-5-11-17-26;/h3-4,6-9,12-15,22,29H,2,5,10-11,16-19H2,1H3;1H

InChI Key

DMOJMTZRBJLNKX-UHFFFAOYSA-N

SMILES

CCN1C(=O)C(N(C1=O)CC(C[NH+]2CCCCC2)O)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Canonical SMILES

CCN1C(=O)C(N(C1=O)CC(C[NH+]2CCCCC2)O)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Synonyms

2,4-Imidazolidinedione, 5,5-diphenyl-3-ethyl-1-(2-hydroxy-3-(1-piperid inyl)propyl)-, monohydrochloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.